Ácido 3,4-dimetilbenzoico

Descripción general

Descripción

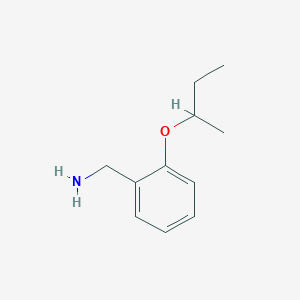

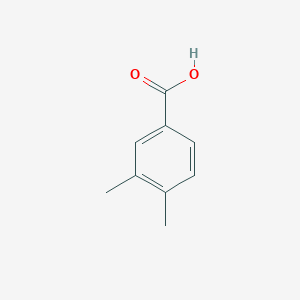

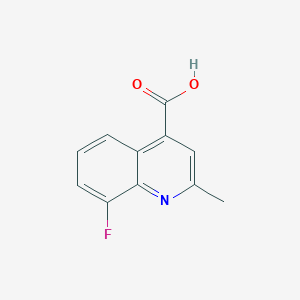

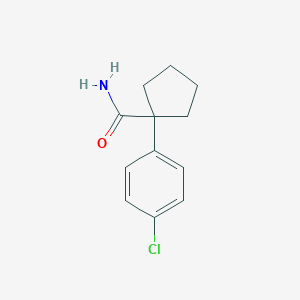

El ácido 3,4-dimetilbenzoico es un compuesto orgánico con la fórmula molecular C9H10O2. Es un derivado del ácido benzoico, donde dos grupos metilo se sustituyen en las posiciones 3ª y 4ª del anillo de benceno. Este compuesto también se conoce con otros nombres como 1-carboxi-3,4-dimetilbenceno y ácido 3,4-dimetilbenzoico .

Aplicaciones Científicas De Investigación

El ácido 3,4-dimetilbenzoico tiene varias aplicaciones en la investigación científica y la industria:

Mecanismo De Acción

El mecanismo de acción del ácido 3,4-dimetilbenzoico implica su interacción con dianas moleculares y vías específicas. Por ejemplo, en sistemas biológicos, puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos antimicrobianos o antiinflamatorios observados. Las dianas moleculares y vías exactas aún están bajo investigación, y se necesitan más investigaciones para dilucidar completamente su mecanismo de acción .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El ácido 3,4-dimetilbenzoico se puede sintetizar a través de varios métodos. Un método común implica la oxidación del 3,4-dimetiltolueno utilizando permanganato de potasio (KMnO4) en un medio alcalino. La reacción se lleva a cabo típicamente en condiciones de reflujo, y el producto se purifica por recristalización a partir de etanol o agua .

Métodos de producción industrial

En entornos industriales, el ácido 3,4-dimetilbenzoico se produce a menudo a través de procesos de oxidación catalítica. Estos procesos implican el uso de catalizadores como sales de cobalto o manganeso para facilitar la oxidación del 3,4-dimetiltolueno. La reacción se lleva a cabo a temperaturas y presiones elevadas para lograr altos rendimientos .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido 3,4-dimetilbenzoico sufre varias reacciones químicas, incluidas:

Oxidación: Se puede oxidar aún más para formar 3,4-dimetilbenzaldehído o anhídrido 3,4-dimetilbenzoico.

Reducción: La reducción del ácido 3,4-dimetilbenzoico puede producir alcohol 3,4-dimetilbencílico.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio (KMnO4) en medio alcalino.

Reducción: Hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).

Principales productos formados

Oxidación: 3,4-Dimetilbenzaldehído, anhídrido 3,4-dimetilbenzoico.

Reducción: Alcohol 3,4-dimetilbencílico.

Sustitución: Ácido 3,4-dimetil-2-nitrobenzoico, ácido 3,4-dimetil-2-bromobenzoico.

Comparación Con Compuestos Similares

El ácido 3,4-dimetilbenzoico se puede comparar con otros ácidos dimetilbenzoicos, como:

Ácido 2,4-dimetilbenzoico: Similar en estructura pero con grupos metilo en las posiciones 2ª y 4ª.

Ácido 2,5-dimetilbenzoico: Grupos metilo en las posiciones 2ª y 5ª.

Ácido 3,5-dimetilbenzoico: Grupos metilo en las posiciones 3ª y 5ª.

Singularidad

La ubicación única de los grupos metilo en el ácido 3,4-dimetilbenzoico imparte propiedades químicas y físicas distintas, como su punto de fusión, punto de ebullición y reactividad. Estas propiedades lo hacen adecuado para aplicaciones específicas en síntesis orgánica y procesos industriales .

Propiedades

IUPAC Name |

3,4-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVAJFQBSDUNQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060693 | |

| Record name | 3,4-Dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,4-Dimethylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002237 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.129 mg/mL | |

| Record name | 3,4-Dimethylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002237 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

619-04-5 | |

| Record name | 3,4-Dimethylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIMETHYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2TCZ088AV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-Dimethylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002237 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

165 °C | |

| Record name | 3,4-Dimethylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002237 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While some research suggests 3,4-Dimethylbenzoic acid can repress Salmonella virulence gene expression and host cell invasion in vitro [], its exact mechanism of action and downstream effects are not fully elucidated in the provided research. Further studies are needed to understand its specific interactions within biological systems.

ANone: 3,4-Dimethylbenzoic acid is an aromatic carboxylic acid.

- Spectroscopic data: Characterization commonly involves techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). For specific spectroscopic data, refer to individual research papers [, , , , ].

ANone: The provided research does not focus on the material compatibility and stability of 3,4-Dimethylbenzoic acid under various conditions. This aspect would require further investigation.

ANone: The provided research does not describe catalytic properties for 3,4-Dimethylbenzoic acid. It is primarily investigated as a metabolite and a potential bioactive molecule.

A: While the provided research doesn't detail specific computational studies, such methods could be applied to investigate 3,4-Dimethylbenzoic acid. Potential applications include studying its interaction with biological targets and predicting its properties [].

ANone: Information regarding the stability of 3,4-Dimethylbenzoic acid under various conditions and formulation strategies is not detailed in the provided research.

ANone: The provided research primarily focuses on the compound's metabolic and potential biological activities. Specific information on SHE regulations and compliance requires further investigation.

A: Research indicates that 3,4-Dimethylbenzoic acid is a metabolite of pseudocumene. Studies in rats have shown its presence in lung, kidney, liver, and urine following inhalation exposure, suggesting absorption and distribution [, ]. Detailed information on its ADME profile (absorption, distribution, metabolism, excretion) and in vivo activity requires further research.

ANone: The provided research does not offer information on resistance mechanisms or cross-resistance related to 3,4-Dimethylbenzoic acid. Further studies are needed to explore these aspects.

ANone: The research primarily focuses on its metabolic and potential biological activities. A comprehensive safety profile, including potential long-term effects, would require dedicated toxicological studies.

ANone: The provided research focuses mainly on 3,4-Dimethylbenzoic acid's metabolic pathways, identification in various matrices, and potential biological activity against Salmonella. More specialized topics such as drug delivery, biomarker development, environmental impact, and other aspects you listed are not covered in these studies.

A: While the research doesn't offer a historical overview, 3,4-Dimethylbenzoic acid has been studied in the context of microbial metabolism of aromatic compounds like pseudocumene, representing a milestone in understanding these pathways [, , ].

A: Research on 3,4-Dimethylbenzoic acid spans disciplines like microbiology, analytical chemistry, and biochemistry. Understanding its role as a microbial metabolite and its potential biological effects requires interdisciplinary collaboration [, , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B181274.png)

![N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B181280.png)